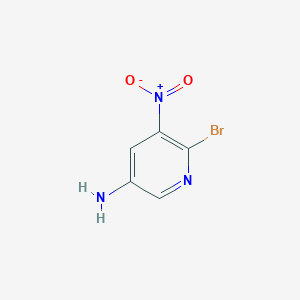

5-Amino-2-bromo-3-nitropyridine

説明

特性

分子式 |

C5H4BrN3O2 |

|---|---|

分子量 |

218.01 g/mol |

IUPAC名 |

6-bromo-5-nitropyridin-3-amine |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H,7H2 |

InChIキー |

HOJLDEBHMQLWME-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

5-Amino-2-bromo-3-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 2-amino-3-nitropyridine using bromine or a brominating agent under controlled conditions . Another method includes the nitration of 2-amino-5-bromopyridine using nitric acid or a nitrating mixture . These reactions typically require specific temperature and solvent conditions to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 5-amino-2-bromo-3-nitropyridine often involves large-scale nitration and bromination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

化学反応の分析

4. 科学研究への応用

5-アミノ-2-ブロモ-3-ニトロピリジンは、その汎用性の高い反応性と官能基のために、科学研究で広く使用されています。その応用には、以下のようなものがあります。

科学的研究の応用

Pharmaceutical Applications

5-Amino-2-bromo-3-nitropyridine has garnered attention for its potential in pharmaceutical development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to 5-amino-2-bromo-3-nitropyridine have shown promising results against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cells, with IC values indicating significant inhibition of cell growth .

- Biological Interaction Studies : The compound's reactivity with biological targets such as proteins or enzymes is under investigation. These interactions may lead to insights into its mechanism of action and potential therapeutic effects.

Agrochemical Applications

In agrochemicals, 5-amino-2-bromo-3-nitropyridine serves as a precursor for various herbicides and pesticides:

- Synthesis of Active Ingredients : Its derivatives can be employed in the synthesis of biologically active molecules that target specific pests or diseases in crops. The functional groups present allow for modifications that enhance efficacy and selectivity.

- Anti-Proliferative Activity Assessment : A study assessed various analogues derived from thieno[2,3-b]pyridines, revealing that certain substitutions on the pyridine ring significantly improved anti-cancer activity, paralleling findings related to 5-amino-2-bromo-3-nitropyridine .

- Agrochemical Efficacy Trials : Research on derivatives demonstrated effectiveness against specific agricultural pests, showcasing the compound's versatility beyond medicinal chemistry.

作用機序

5-アミノ-2-ブロモ-3-ニトロピリジンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 アミノ基とニトロ基は水素結合や静電相互作用に関与することができ、ブロモ基は求核置換反応を起こすことができます 。これらの相互作用により、化合物は生物活性と化学反応性を調節することができます。

類似化合物との比較

Chemical Identity :

Key Functional Groups :

- Amino (-NH₂): Enhances nucleophilicity and hydrogen-bonding capacity.

- Bromo (-Br) : A heavy halogen with moderate leaving-group ability.

- Nitro (-NO₂): Strong electron-withdrawing group, directing electrophilic substitution reactions.

Safety : Classified as irritant (R36/37/38); safety measures include avoiding inhalation and skin contact (S26-37/39) .

Comparison with Structural Analogs

Physical Properties

Key Observations :

Reactivity and Functional Group Influence

Electronic Effects :

- The nitro group (-NO₂) in the target compound strongly deactivates the pyridine ring, making it less reactive toward electrophilic substitution compared to hydroxyl or methyl analogs.

- Bromine’s polarizability enhances its leaving-group ability in cross-coupling reactions compared to chlorine .

生物活性

5-Amino-2-bromo-3-nitropyridine is a heterocyclic organic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, and relevant case studies, underscoring its significance in various fields.

Chemical Structure and Properties

5-Amino-2-bromo-3-nitropyridine has the molecular formula and a molecular weight of approximately 187.04 g/mol. Its structure features an amino group, a bromo substituent, and a nitro group on a pyridine ring, which contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of 5-Amino-2-bromo-3-nitropyridine can be categorized into several key areas:

-

Pharmaceutical Applications :

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics targeting bacterial infections.

- Cancer Research : Its derivatives have been explored for their ability to inhibit tumor growth, indicating potential use in cancer therapies .

-

Agrochemical Applications :

- Pesticides and Herbicides : The compound's derivatives may serve as effective pesticides or herbicides due to their biological activity against various plant pathogens.

- Toxicological Studies :

Synthesis Methods

The synthesis of 5-Amino-2-bromo-3-nitropyridine can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing bromo derivatives in nucleophilic substitution reactions with amines.

- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form complex structures from simpler precursors .

Case Study: Toxicity of Related Compounds

A notable case involved a worker exposed to leaked 5-bromo-2-nitropyridine, resulting in severe health complications including methemoglobinemia and delayed encephalopathy. The exposure led to dizziness, cyanosis, and acute renal failure, emphasizing the compound's potential hazards when mishandled .

Table of Biological Activity Comparisons

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 5-Amino-2-bromo-3-nitropyridine | Antimicrobial, anticancer | Pharmaceuticals, agrochemicals |

| 5-Bromo-2-nitropyridine | Toxicity-related health issues | Industrial use |

| 2-Amino-5-bromo-3-nitropyridine | Antimicrobial | Pharmaceutical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。